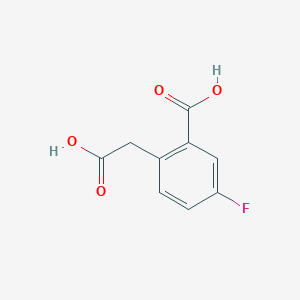
2-(Carboxymethyl)-5-fluorobenzoic acid
Overview
Description
Synthesis Analysis
- Double Cyanomethylation : β-alanine reacts with methanal and alkali cyanides, forming bis-methyl cyanides. Subsequent hydrolysis of these intermediates followed by acidification yields β-ADA (N-(2-carboxyethyl)iminodiacetic acid) with high purity . Michael Addition : Another approach involves the Michael addition of acrylic acid to iminodiacetic acid, producing the trisodium salt of β-ADA with good yield and purity .
Chemical Reactions Analysis
2-(Carboxymethyl)-5-fluorobenzoic acid acts as a tetradentate complexing agent . It forms 1:1 complexes with cations having a charge number of at least +2, such as Ca2+ or Mg2+ . These complexes are biodegradable, unlike those formed with conventional complexing agents like EDTA .
Physical And Chemical Properties Analysis
Scientific Research Applications
Wound Healing
Scientific Field
Biomedical Materials and Dermatology
Application Summary
This compound is instrumental in the development of self-healing hydrogels that are used for wound healing applications. These hydrogels can autonomously repair structural damage and restore their original functionalities, which is particularly beneficial in the medical treatment of wounds.
Methods of Application
The acid is incorporated into hydrogels that form dynamic covalent bonds, such as boronic ester bonds, which are not commonly observed in self-healing hydrogel systems. These hydrogels are applied directly to the wound site, where they facilitate the natural healing process.
Results Summary
The application of these hydrogels to wounds has shown to significantly enhance the healing process, reducing the healing time and improving the quality of tissue regeneration .
Continuing with the exploration of “2-(Carboxymethyl)-5-fluorobenzoic acid,” here’s another application:
Antimicrobial Hydrogels
Scientific Field
Microbiology and Material Science
Application Summary
The compound is used in the development of antimicrobial hydrogels, which are beneficial in preventing infections, especially in medical devices and wound dressings.
Methods of Application
2-(Carboxymethyl)-5-fluorobenzoic acid is incorporated into hydrogels using a one-step preparation method that involves an unconventional crosslinking agent, enhancing the antimicrobial properties of the hydrogel .
Results Summary
These hydrogels have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus , and have shown to improve cell viability, making them promising for therapeutic scaffolds in skin tissue engineering .
properties
IUPAC Name |
2-(carboxymethyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXMBGNOEIFPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-5-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




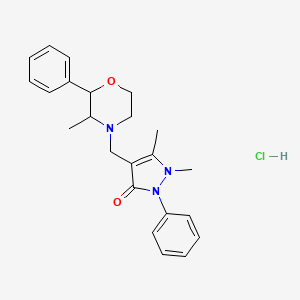

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
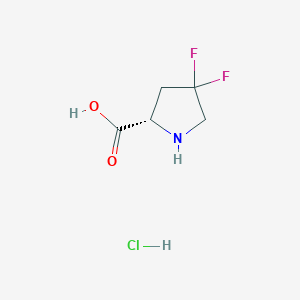

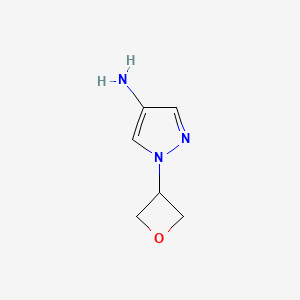

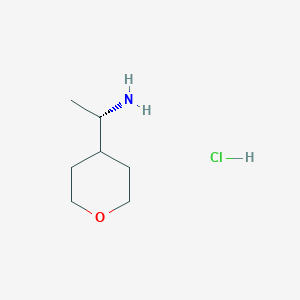


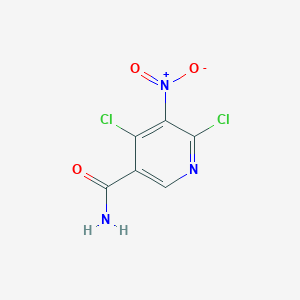
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)